

Spectroscopic Analysis of 7-Bromo-6-fluorochroman-4-one: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-6-fluorochroman-4-one

Cat. No.: B3028687

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **7-Bromo-6-fluorochroman-4-one** (CAS No. 27407-12-1), a key intermediate in the synthesis of various pharmaceutical compounds.^[1] A detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is presented, offering critical insights for researchers in drug discovery and development. This guide is designed to serve as an authoritative reference for the unambiguous identification and quality control of this important synthetic building block.

Introduction: The Significance of 7-Bromo-6-fluorochroman-4-one in Medicinal Chemistry

7-Bromo-6-fluorochroman-4-one is a halogenated chromanone derivative with a molecular formula of $C_9H_6BrFO_2$ and a molecular weight of approximately 245.04 g/mol.^[1] Its structural features, particularly the presence of bromine and fluorine atoms on the aromatic ring, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. The chromanone scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

The precise placement of the bromo and fluoro substituents on the chromanone core significantly influences the molecule's reactivity and its interactions with biological targets. Therefore, unequivocal structural confirmation through a combination of spectroscopic

techniques is paramount to ensure the integrity of downstream synthetic operations and the validity of subsequent biological evaluations. This guide provides a detailed exposition of the key spectroscopic signatures of **7-Bromo-6-fluorochroman-4-one**.

Molecular Structure and Spectroscopic Correlation

The structural features of **7-Bromo-6-fluorochroman-4-one** directly correlate with its spectroscopic output. Understanding these relationships is fundamental to data interpretation.

Molecular Structure of **7-Bromo-6-fluorochroman-4-one**

Caption: Chemical structure of **7-Bromo-6-fluorochroman-4-one** with atom numbering for NMR assignments.

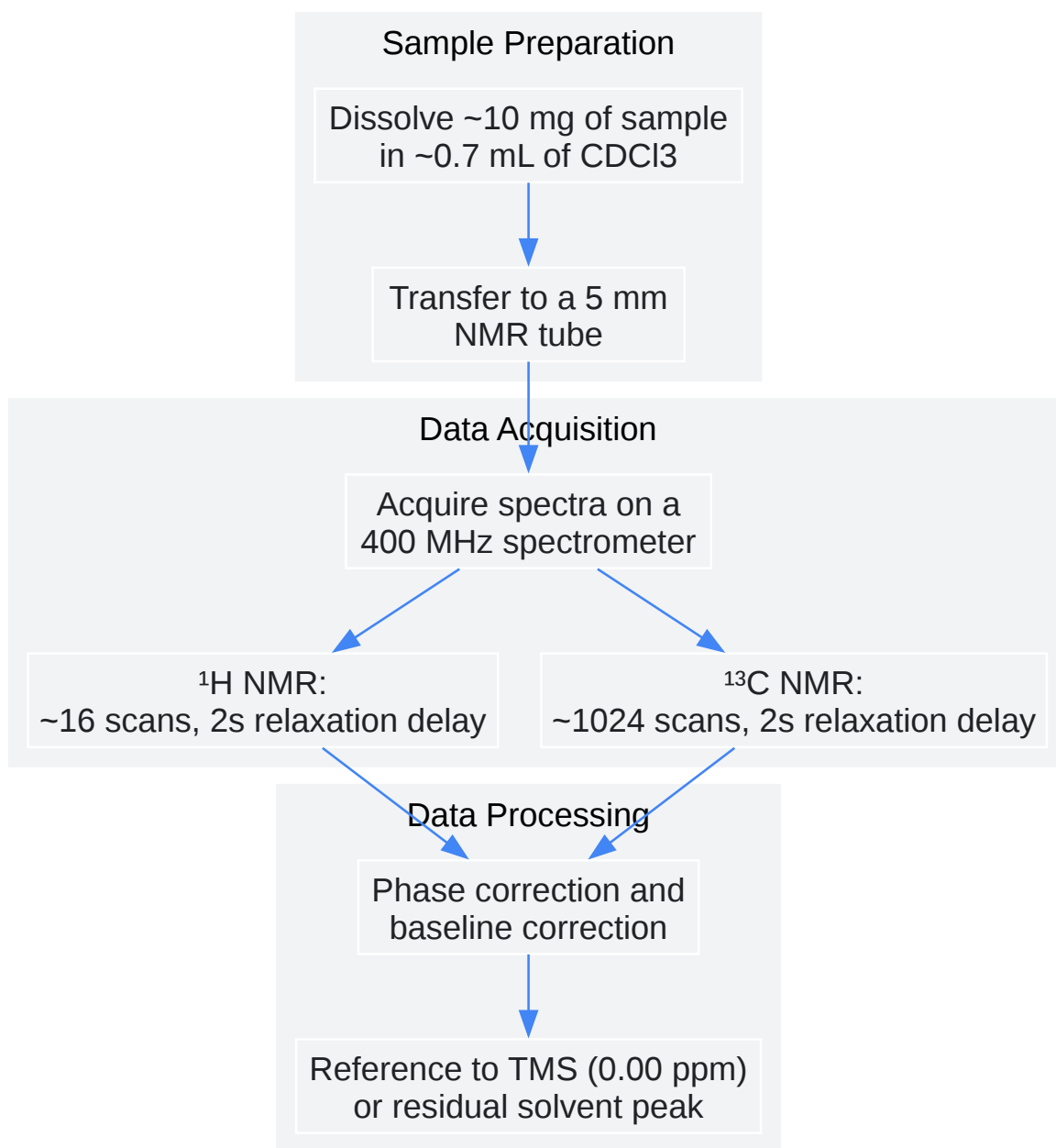
Nuclear Magnetic Resonance (NMR) Spectroscopy

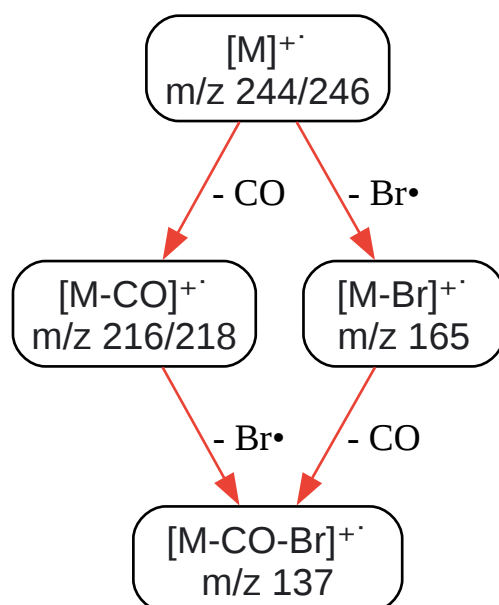
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For **7-Bromo-6-fluorochroman-4-one**, both ^1H and ^{13}C NMR provide diagnostic signals that confirm its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Workflow for NMR Sample Preparation and Analysis





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References

- 1. 27407-12-1 | MFCD18648382 | 7-BROMO-6-FLUOROCHROMAN-4-ONE [aaronchem.com]
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